molecular formula C21H28N2O2 B11197494 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol

Cat. No.: B11197494
M. Wt: 340.5 g/mol
InChI Key: XIAGPKUXGYWXHJ-UHFFFAOYSA-N
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Description

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol typically involves a multi-step process. One common synthetic route includes the reaction of 2-ethoxyphenylpiperazine with 4-methylbenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. .

Scientific Research Applications

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets like enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of drugs for neurological disorders, cardiovascular diseases, and other medical conditions.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction processes .

Comparison with Similar Compounds

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol can be compared with other similar compounds, such as:

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol: This compound has a methoxy group instead of an ethoxy group, which may influence its pharmacological properties and biological activity.

    2-[4-(4-Bromophenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol: The presence of a bromine atom can affect the compound’s reactivity and interaction with biological targets.

    2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol:

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C21H28N2O2/c1-3-25-21-7-5-4-6-19(21)23-14-12-22(13-15-23)16-20(24)18-10-8-17(2)9-11-18/h4-11,20,24H,3,12-16H2,1-2H3

InChI Key

XIAGPKUXGYWXHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(C3=CC=C(C=C3)C)O

Origin of Product

United States

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